![molecular formula C12H12N2OS B2512689 1-Phenyl-3-(thiophen-3-ylmethyl)urea CAS No. 1208715-23-4](/img/structure/B2512689.png)
1-Phenyl-3-(thiophen-3-ylmethyl)urea
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Overview
Description
Synthesis Analysis
A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology has been found suitable for gram-scale synthesis of molecules having commercial application in large volumes .Molecular Structure Analysis
The molecular structure of 1-Phenyl-3-(thiophen-3-ylmethyl)urea can be analyzed using various spectroscopic techniques. The molecular weight of this compound is 232.3.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Phenyl-3-(thiophen-3-ylmethyl)urea can be determined using various analytical techniques. The molecular weight of this compound is 232.3.Scientific Research Applications
Role in Medicinal Chemistry
Thiophene-based analogs, such as 1-Phenyl-3-(thiophen-3-ylmethyl)urea, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Properties
Thiophene derivatives, including 1-Phenyl-3-(thiophen-3-ylmethyl)urea, have shown anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .
Antimicrobial Activity
Thiophene derivatives have also demonstrated antimicrobial properties . This suggests that 1-Phenyl-3-(thiophen-3-ylmethyl)urea could be used in the development of new antimicrobial agents .
Antihypertensive Activity
Thiophene derivatives have shown antihypertensive activity . Therefore, 1-Phenyl-3-(thiophen-3-ylmethyl)urea could potentially be used in the treatment of hypertension .
Antitumor Activity
Thiophene derivatives have demonstrated antitumor activity . This suggests that 1-Phenyl-3-(thiophen-3-ylmethyl)urea could be used in the development of new antitumor drugs .
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This suggests that 1-Phenyl-3-(thiophen-3-ylmethyl)urea could be used to prevent metal corrosion .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that 1-Phenyl-3-(thiophen-3-ylmethyl)urea could be used in the development of new organic semiconductors .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that 1-Phenyl-3-(thiophen-3-ylmethyl)urea could be used in the development of new OLEDs .
Future Directions
The future directions for research on 1-Phenyl-3-(thiophen-3-ylmethyl)urea could include further investigation into its synthesis, properties, and potential applications. Given the interest in thiophene-based compounds for their biological activity , this compound could be a promising area for future research.
Mechanism of Action
Target of Action
Thiophene derivatives, which include 1-phenyl-3-(thiophen-3-ylmethyl)urea, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives can interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some thiophene derivatives act as serotonin antagonists, which can be used in the treatment of Alzheimer’s .
Biochemical Pathways
Given the wide range of therapeutic properties associated with thiophene derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Given the wide range of therapeutic properties associated with thiophene derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .
Action Environment
Like all chemical compounds, the action of 1-phenyl-3-(thiophen-3-ylmethyl)urea could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .
properties
IUPAC Name |
1-phenyl-3-(thiophen-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c15-12(13-8-10-6-7-16-9-10)14-11-4-2-1-3-5-11/h1-7,9H,8H2,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUMHBMYUCVEMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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